(2S,5R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
(3S,5R)-rel-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate is a complex organic compound with a piperidine backbone. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a tert-butyl group, a methyl group, and a benzyloxycarbonyl-protected amino group, makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-rel-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide under basic conditions.
Methylation: The methyl group is added through a methylation reaction, often using methyl iodide and a strong base.
Benzyloxycarbonyl Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, purification steps such as crystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-rel-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound, often leading to deprotection of the benzyloxycarbonyl group.
Substitution: Substituted derivatives with various functional groups replacing the benzyloxycarbonyl group.
Scientific Research Applications
(3S,5R)-rel-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,5R)-rel-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can interact with enzymes or receptors, leading to various biological effects. The piperidine ring structure allows for binding to specific sites, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-rel-1-tert-Butyl 3-Methyl 5-(((Methoxy)carbonyl)amino)piperidine-1,3-dicarboxylate
- (3S,5R)-rel-1-tert-Butyl 3-Methyl 5-(((Ethoxy)carbonyl)amino)piperidine-1,3-dicarboxylate
Uniqueness
Compared to similar compounds, (3S,5R)-rel-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate is unique due to the presence of the benzyloxycarbonyl group, which provides specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H16O5S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
(2S,5R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4?,5-,6?,7?,8-/m0/s1 |
InChI Key |
CHAHFVCHPSPXOE-KUIFRHHVSA-N |
Isomeric SMILES |
CCS[C@H]1C(C([C@H](C(O1)CO)O)O)O |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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